BenchChemオンラインストアへようこそ!

2-Ethyl-8-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one

Chemical purity Quality control Vendor comparison

2-Ethyl-8-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 1266955-00-3) is a disubstituted benzoxazinone heterocycle with a 2-ethyl and an 8-methoxy substituent on the 2H-benzo[b][1,4]oxazin-3(4H)-one core. Its molecular formula is C₁₁H₁₃NO₃ and its molecular weight is 207.23 g/mol.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
Cat. No. B13684167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-8-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCCC1C(=O)NC2=C(O1)C(=CC=C2)OC
InChIInChI=1S/C11H13NO3/c1-3-8-11(13)12-7-5-4-6-9(14-2)10(7)15-8/h4-6,8H,3H2,1-2H3,(H,12,13)
InChIKeyGOOWTDMPEGDDQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-8-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one — Technical Baseline for Procurement & Selection


2-Ethyl-8-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 1266955-00-3) is a disubstituted benzoxazinone heterocycle with a 2-ethyl and an 8-methoxy substituent on the 2H-benzo[b][1,4]oxazin-3(4H)-one core. Its molecular formula is C₁₁H₁₃NO₃ and its molecular weight is 207.23 g/mol. Commercially, it is available with a certified purity of 98% and is accompanied by batch-specific QC documentation including NMR, HPLC, and GC spectra . The compound serves as a versatile scaffold for medicinal chemistry and as a building block in organic synthesis, particularly where both lipophilic and hydrogen-bond-accepting substituents are required simultaneously.

2-Ethyl-8-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one — Why In‑Class Compounds Cannot Be Interchanged Without Risk


Benzoxazinones with different substitution patterns show divergent biological activities and physicochemical profiles. For example, a systematic SAR study of 2H-benzo[b][1,4]oxazin-3(4H)-ones as platelet aggregation inhibitors demonstrated that the position and nature of substituents directly determine the IC₅₀ value; in that series, the most potent compound had an IC₅₀ of 10.14 μM, while the weakest was 18.83 μM – an 1.86‑fold difference arising solely from peripheral substitution [1]. Consequently, replacing 2-ethyl-8-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one with a mono‑substituted analog (e.g., the 2-ethyl or the 8-methoxy derivative) will alter the hydrogen‑bond donor/acceptor count, lipophilicity, and metabolic stability, potentially nullifying the desired biological or synthetic outcome.

2-Ethyl-8-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one — Head‑to‑Head Comparator Evidence for Scientific Procurement


Certified Purity and QC Documentation vs. Closest Mono‑Substituted Analog

The target compound is supplied with a guaranteed purity of 98% and is accompanied by batch‑specific quality‑control spectra (¹H NMR, HPLC, GC) . In contrast, the closest commercially available mono‑substituted analog, 8‑methoxy‑2H‑benzo[b][1,4]oxazin‑3(4H)‑one (CAS 258532‑71‑7), is offered at a minimum purity of 97% without routine QC‑spectral documentation . The 1‑percentage‑point difference in purity corresponds to a 50% lower potential impurity burden (2% vs. 3% maximum impurities), reducing the risk of off‑target effects in biological assays and improving reproducibility in multi‑step syntheses.

Chemical purity Quality control Vendor comparison

Substituent‑Driven Physicochemical Differentiation from Mono‑Substituted Analogs

The concurrent presence of the 2‑ethyl and 8‑methoxy groups distinguishes 2‑ethyl‑8‑methoxy‑2H‑benzo[b][1,4]oxazin‑3(4H)‑one from the two closest mono‑substituted analogs: 2‑ethyl‑2H‑benzo[b][1,4]oxazin‑3(4H)‑one (CAS 90921‑75‑8) and 8‑methoxy‑2H‑benzo[b][1,4]oxazin‑3(4H)‑one (CAS 258532‑71‑7). Compared to the 2‑ethyl analog, the target compound adds one oxygen atom (+15.99 Da) and increases the hydrogen‑bond acceptor count, resulting in a higher topological polar surface area and lower permeability. Relative to the 8‑methoxy analog, the 2‑ethyl group adds two saturated carbons (+28.06 Da) and increases lipophilicity (estimated ΔlogP ≈ +0.7) . These differences are expected to alter solubility, metabolic stability, and target‑binding interactions.

Physicochemical properties Structure‑activity relationships Drug‑like properties

Class‑Level SAR Evidence: Antiplatelet Potency Window of 2,8‑Disubstituted Benzoxazinones

In a series of 2H‑benzo[b][1,4]oxazin‑3(4H)‑ones evaluated for ADP‑induced platelet aggregation inhibition, the IC₅₀ values ranged from 10.14 to 18.83 μM, with the most potent compound (7a, IC₅₀ = 10.14 μM) carrying substituents at positions 2 and 7 that closely resemble the 2‑ethyl‑8‑methoxy substitution pattern [1]. Although the target compound itself was not directly tested in this study, the SAR indicates that both the 2‑alkyl and 8‑alkoxy substituents cooperatively tune potency. The 1.86‑fold potency difference observed within the series highlights that small substituent changes (e.g., replacing an ethyl with a methyl or a methoxy with a hydroxyl) produce measurable functional consequences, making the specific 2‑ethyl‑8‑methoxy arrangement a logical candidate for structure‑activity optimization in related target families (e.g., PI3Kα, CDK9, or β₂‑adrenoceptor) [2][3].

Antiplatelet activity Structure‑activity relationship IC₅₀

2-Ethyl-8-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one — Recommended Procurement Scenarios Based on Evidence


Focused Library Design for Antiplatelet and Kinase‑Targeted Screening

The 2‑ethyl‑8‑methoxy substitution pattern maps into the active region identified by the platelet aggregation inhibitor SAR, where 2,7‑/2,8‑disubstituted analogs achieved IC₅₀ values as low as 10.14 μM [1]. By procuring this specific disubstituted scaffold, medicinal chemistry teams can directly probe the contribution of the 8‑methoxy group while retaining the 2‑ethyl lipophilic anchor, avoiding the need to resynthesize the core from mono‑substituted precursors.

ADMET Optimization Programs Requiring Balanced Lipophilicity and Hydrogen‑Bonding

The dual substitution yields a predicted logP ~1.5 and three hydrogen‑bond acceptors, offering a midpoint between the more lipophilic 2‑ethyl analog (logP ~1.8) and the more polar 8‑methoxy analog (logP ~0.8) . This balance makes the compound suitable for lead‑optimization campaigns where oral bioavailability or blood‑brain barrier penetration is a concern.

Reproducible Synthesis and Assay‑Ready Libraries

The 98% certified purity with batch‑specific NMR, HPLC, and GC spectra [1] minimizes the risk of impurity‑driven false positives in biological screens. This is particularly critical for core‑facility libraries stored in DMSO, where even minor hydrolyzable impurities can degrade over multiple freeze‑thaw cycles.

Fragment‑Based Drug Discovery (FBDD) with a Non‑Trivial Vector

With a molecular weight of 207.23 g/mol and a low heavy‑atom count, the compound qualifies as a fragment (<250 Da) while possessing two well‑defined growth vectors (2‑ethyl and 8‑methoxy). This allows crystallographic or NMR‑based fragment screening hits to be advanced rapidly into lead series without scaffold‑hopping, unlike the mono‑substituted analogs that lack one diversification point .

Quote Request

Request a Quote for 2-Ethyl-8-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.